molecular formula C10H8F3N3 B580054 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline CAS No. 943320-48-7

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline

Cat. No. B580054
M. Wt: 227.19
InChI Key: KZPKULGYMCRGJA-UHFFFAOYSA-N
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Description

“3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C10H8F3N3. It’s closely related to 4-imidazol-1-yl-3-(trifluoromethyl)aniline1. However, specific details about this compound are not readily available in the literature.



Synthesis Analysis

The synthesis of similar compounds involves the reaction of aromatic aldehydes with o-phenylenediamine2. However, the specific synthesis process for “3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline” is not explicitly mentioned in the available resources.



Molecular Structure Analysis

The molecular structure of “3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline” is not directly available. However, the structure of a closely related compound, 4-imidazol-1-yl-3-(trifluoromethyl)aniline, is available1. It’s important to note that the position of the imidazole and trifluoromethyl groups can significantly influence the properties of the molecule.



Chemical Reactions Analysis

Specific chemical reactions involving “3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline” are not mentioned in the available resources. However, imidazole compounds are known to participate in various chemical reactions due to the presence of the imidazole ring.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline” are not explicitly mentioned in the available resources. However, the molecular weight of a closely related compound, 4-imidazol-1-yl-3-(trifluoromethyl)aniline, is 227.18582961.


Scientific Research Applications

Synthesis and Chemical Properties

Researchers have synthesized derivatives of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline as intermediates for antitumor agents, highlighting their role in the development of cancer treatments. For instance, one synthesis approach involves the conversion of 3,5-dinitro-1-trifluoromethylbenzene through fluorination and subsequent substitution and reduction steps, demonstrating the compound's versatility as a chemical intermediate (Yang Shijing, 2013).

Molecular Structure and Interaction Studies

Studies have also focused on the molecular structure of imidazole derivatives, examining how their structural characteristics influence their interactions with other molecules. For example, the analysis of a compound similar in structure revealed how its molecular arrangement facilitates weak intermolecular interactions, which are essential for understanding its reactivity and potential applications (Tae Ho Kim et al., 2010).

Sensor Development and Environmental Applications

Imidazole derivatives have been investigated for their potential in sensor development, particularly for detecting metal ions in aqueous solutions. Research into tetrasubstituted imidazole-based difunctional probes has shown high selectivity and sensitivity for detecting Fe3+ ions, indicating their utility in environmental monitoring and analysis (Shi Yanpeng et al., 2019).

Catalysis and Synthetic Applications

Imidazole compounds have been utilized as ligands in catalytic systems for facilitating chemical reactions. For instance, chiral PCN pincer Pd(II) and Ni(II) complexes with aryl-based aminophosphine–imidazoline ligands have been synthesized, showcasing their application in asymmetric synthesis and aryl C–H activation (Ming-Jun Yang et al., 2011).

Advanced Materials and Nanotechnology

In the field of materials science, imidazole derivatives have been explored as curing agents for epoxy resins, enhancing their thermal stability and mechanical properties. Research in this area demonstrates the compound's significance in the development of high-performance polymers and nanocomposites (M. Ghaemy et al., 2012).

Safety And Hazards

Specific safety and hazard information for “3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline” is not available in the resources. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for the research and application of “3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline” are not specified in the available resources. The potential applications would depend on the properties of the compound and the results of further research.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline”. For a more comprehensive analysis, please refer to specific scientific literature and resources.


properties

IUPAC Name

3-imidazol-1-yl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-8(14)5-9(4-7)16-2-1-15-6-16/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPKULGYMCRGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=CC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline

Synthesis routes and methods I

Procedure details

A mixture of 3-Amino-5-bromobenzotrifluoride (4.0 g, 0.0167 mol), 8-hydroxy quinoline (0.362 g, 0.0025 mol), CuI (0.476 g, 0.025 mol), imidazole (1.36 g, 0.0199 mol), and potassium carbonate (2.52 g, 0.0183 mol) in 17 mL of DMSO (degassed with argon for ˜10 min) was heated at 120° C. under an atmosphere of argon for 15 h; the HPLC indicated no starting material. A 14% aqueous solution of ammonium hydroxide was added to the cooled mixture and this was stirred for 1 h at ambient temperature. Water (50 mL) and EtOAc (200 mL) were added and the aqueous layer was extracted with EtOAc (3×30 mL). The combined organic layers were dried over Na2SO4 and concentrated. The crude product was purified by silica gel flash chromatography (eluted with EtOAc/hexanes) to provide 2.51 g of product.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0.362 g
Type
reactant
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
2.52 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.476 g
Type
catalyst
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-Amino-5-bromobenzotrifluoride (4.0 g, 0.0167 mol), 8-hydroxy quinoline (0.362 g, 0.0025 mol). CuI (0.476 g, 0.025 mol), imidazole (1.36 g, 0.0199 mol), and potassium carbonate (2.52 g, 0.0183 mol) in 17 mL of DMSO (degassed with argon for −10 min) was heated at 120° C. under an atmosphere of argon for 15 h; the HPLC indicated no starting material. A 14% aqueous solution of ammonium hydroxide was added to the cooled mixture and this was stirred for 1 h at ambient temperature. Water (50 mL) and EtOAc (200 mL) were added and the aqueous layer was extracted with EtOAc (3×30 mL). The combined organic layers were dried over Na2SO4 and concentrated. The crude product was purified by silica gel flash chromatography (eluted with EtOAc/hexanes) to provide 2.51 g of product.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0.362 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.36 g
Type
reactant
Reaction Step Four
Quantity
2.52 g
Type
reactant
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.476 g
Type
catalyst
Reaction Step Four

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